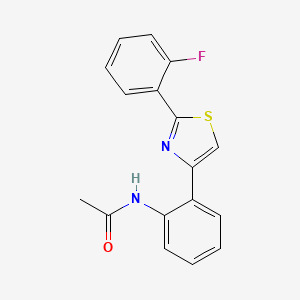

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

描述

属性

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOHJFTKIJHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production of thiazole derivatives, including N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

化学反应分析

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

科学研究应用

Based on the search results, here's what is known about the applications of compounds related to "N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide":

Scientific Research Applications

General Properties and Characteristics: Thiazole derivatives, which are aromatic heterocyclic rings, are commonly found in both natural and synthetic molecules and have gained considerable attention in medicinal chemistry because of their diverse pharmacological activities . The synthetic suitability of the thiazole ring system leads to new applications in industrial and medicinal chemistry . Mono/di/polysubstituted aromatic/nonaromatic and condensed thiazoles have been widely studied, and it has been observed that the variety of biological activities increases with changes in substitution .

Specific Research Areas:

- Antimicrobial Activity: Some synthesized 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives have been evaluated for their antimicrobial activity .

- Anti-inflammatory potential: p38 mitogen-activated protein kinase (MAPK) inhibitors was coincidentally expanded to a dual inhibition of p38α MAPK and phosphodiesterase 4 (PDE4), and the potential benefits arising from the blockage of both inflammation-related enzymes were thoroughly investigated .

- Src Kinase Inhibition and Anticancer Activities: Thiazolyl N-benzyl-substituted acetamide derivatives have been investigated for Src kinase inhibitory and anticancer activities .

- Lactate Imaging: Chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method (LATEST), based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .

- DNA Gyrase Inhibition: Thiazole derivatives have been explored for their potential to inhibit DNA gyrase-ATPase activity .

- Biological Targets: The compound’s unique structural features may interact with biological targets. The benzo[d]isoxazole and thiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Examples of related compounds:

- N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) is a dual p38α MAPK/PDE-4 Inhibitor with activity against TNFα-Related Diseases .

- 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives is synthesized via substitution with 2-mercapto-4-methyl .

- New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities .

Relevant Identifiers:

作用机制

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

2-(4-Acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide (CAS: 1797729-16-8)

- Structure: Differs by an additional 4-acetylphenoxy group attached to the acetamide moiety.

- Impact: The acetylphenoxy group increases molecular weight (446.5 g/mol vs. ~310–419 g/mol for others) and may enhance π-π stacking interactions with aromatic residues in target proteins .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Replaces the 2-fluorophenyl-thiazole-phenyl backbone with a dichlorophenyl-thiazole system.

- Impact : The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, reducing solubility compared to the fluorine-substituted analog. The dihedral angle between the aryl and thiazole rings (79.7°) suggests conformational rigidity, which may influence receptor binding .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Structure : Features a dihydrothiadiazole ring instead of thiazole, with a 4-fluorophenyl group.

- Impact : The thiadiazole ring and intramolecular S···O contact (2.682 Å) stabilize the conformation. The dihedral angle (86.82°) between the thiadiazole and benzene rings indicates distinct spatial orientation compared to the target compound .

Antimicrobial and Anti-inflammatory Potential

- Target Compound: Thiazole derivatives are known for antimicrobial activity. The fluorine atom may improve penetration through bacterial membranes .

- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 922046-49-9): The sulfonamido group improves solubility and may target bacterial dihydropteroate synthase .

Cytotoxicity and Anticancer Activity

- Comparison: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2): The morpholino group enhances solubility and may modulate kinase inhibition, relevant in cancer therapy .

Physicochemical Properties

*Exact molecular weight of the target compound is unspecified in evidence; estimated based on analogs.

生物活性

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a compound that belongs to the thiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is , with a molecular weight of approximately 364.4 g/mol. The compound features a thiazole ring, a fluorophenyl group, and an acetamide moiety, which are known for their interactions with various biological targets.

Synthesis

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves the Hantzsch thiazole synthesis method. This process includes the reaction of substituted thiourea with α-halo ketones in ethanol as a solvent. Optimizing reaction conditions is crucial for achieving high yields and purity suitable for pharmaceutical applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thiazole and fluorophenyl groups enhances its lipophilicity, facilitating membrane permeability and bioavailability, which are critical for therapeutic efficacy.

Antibacterial Activity

Research indicates that N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide exhibits promising antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis, with minimum inhibitory concentrations (MICs) demonstrating significant antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Xanthomonas oryzae | 15.625 |

| Xanthomonas axonopodis | 31.25 |

| Xanthomonas oryzae pv. oryzicola | 62.5 |

Antifungal Activity

The compound has also been evaluated for antifungal properties. It has shown effectiveness against fungal pathogens, indicating its potential as an antifungal agent in clinical settings .

Anticancer Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has been investigated for its anticancer properties. Studies involving various cancer cell lines have revealed that the compound can inhibit cell proliferation effectively. For example, cytotoxicity assays conducted on liver carcinoma cell lines (HEPG2-1) indicated significant dose-dependent effects, with IC50 values being derived from these experiments .

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2-1 | 20 |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial activity of N-(4-fluoro-phenyl)-thiazole derivatives, including the target compound, against Xanthomonas species. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial efficacy compared to non-fluorinated analogs .

- Anticancer Research : In a series of experiments focusing on thiazole derivatives, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide was shown to reduce viability in HEPG2-1 cells significantly, suggesting potential as a therapeutic agent in cancer treatment .

常见问题

Q. What strategies optimize yield and scalability for multi-step syntheses?

- Employ flow chemistry for hazardous steps (e.g., azide reactions) to improve safety and reproducibility .

- Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and reduce byproducts .

Q. How can computational tools predict bioactivity and ADMET properties?

- QSAR models : Train on datasets of thiazole derivatives using descriptors like topological polar surface area (TPSA) and AlogP. Validate with leave-one-out cross-validation .

- Molecular dynamics simulations (GROMACS) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。